![molecular formula C16H10 B14682592 Cycloocta[def]biphenylene CAS No. 36230-20-3](/img/structure/B14682592.png)
Cycloocta[def]biphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta[def]biphenylene is an organic compound with the molecular formula C₁₆H₁₀. It is a polycyclic aromatic hydrocarbon composed of a unique arrangement of carbon atoms forming a planar structure. This compound is known for its antiaromatic properties, which make it an interesting subject of study in the field of organic chemistry .
Métodos De Preparación
Cycloocta[def]biphenylene can be synthesized through various methods. One notable synthetic route involves the double Wittig reaction of biphenylene bisylide with glyoxal. This method, however, yields a low isolated product . Another approach involves the cyclotetramerization of acetylene with nickel cyanide, a method that has been used to synthesize related compounds .
Análisis De Reacciones Químicas
Cycloocta[def]biphenylene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cycloocta[def]biphenylene has various applications in scientific research. Its unique structure and antiaromatic properties make it a valuable compound for studying electronic properties and molecular interactions. Additionally, its structure allows for the exploration of new catalytic processes and the development of novel chemical reactions .
Mecanismo De Acción
The mechanism of action of cycloocta[def]biphenylene involves its interaction with molecular targets through its planar structure. This interaction can influence electronic properties and molecular stability. The compound’s antiaromatic nature affects its reactivity and the pathways it engages in during chemical reactions .
Comparación Con Compuestos Similares
Cycloocta[def]biphenylene can be compared to other similar compounds such as biphenylene, cyclooctatetraene, and azulene. While biphenylene shares a similar structural motif, this compound’s unique arrangement of carbon atoms gives it distinct antiaromatic properties . Cyclooctatetraene, on the other hand, is known for its aromaticity and different electronic properties . Azulene, another nonbenzenoid aromatic compound, also exhibits unique electronic characteristics .
Propiedades
Número CAS |
36230-20-3 |
|---|---|
Fórmula molecular |
C16H10 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tetracyclo[10.4.0.02,7.03,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-8-4-10-14-13-9-3-7-11(5-1)15(13)16(12)14/h1-10H |
Clave InChI |
MIVPGLMEYKOZRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC=C3C2=C4C3=CC=CC4=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



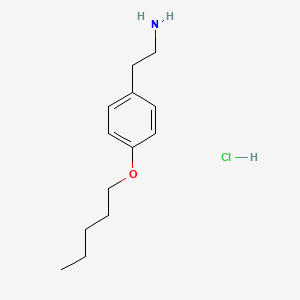
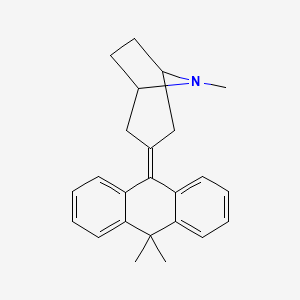
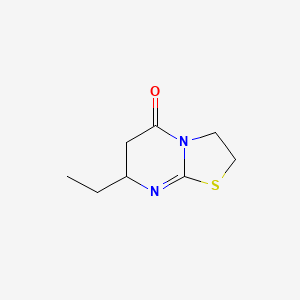
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

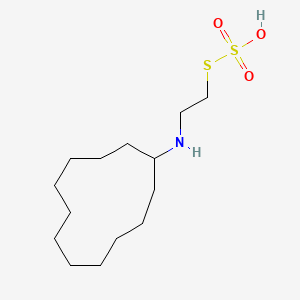
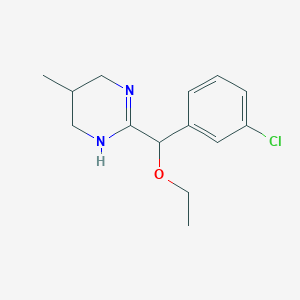
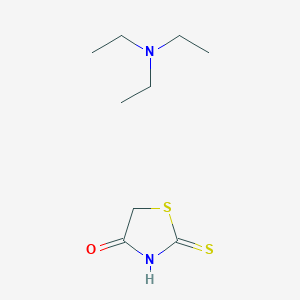
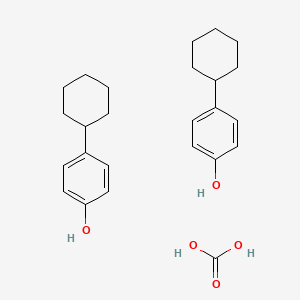
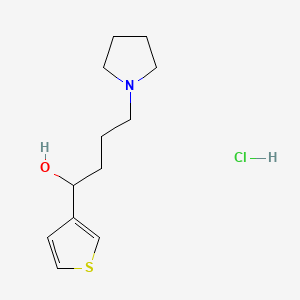

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
